molecular formula C4H8ClNO B1368819 2-chloro-N-methylpropanamide CAS No. 42275-47-8

2-chloro-N-methylpropanamide

Cat. No.: B1368819
CAS No.: 42275-47-8
M. Wt: 121.56 g/mol
InChI Key: NKUQJMNRULPRAM-UHFFFAOYSA-N
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Description

2-chloro-N-methylpropanamide is an organic compound with the molecular formula C4H8ClNO. It is a derivative of propanamide, where a chlorine atom is substituted at the second carbon and a methyl group is attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-chloro-N-methylpropanamide can be synthesized through the reaction of 2-chloropropanoic acid with methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of N-methylpropanamide.

    Reduction Reactions: The compound can be reduced to N-methylpropanamine using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chloropropanoic acid and methylamine.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

    Substitution: N-methylpropanamide.

    Reduction: N-methylpropanamine.

    Hydrolysis: 2-chloropropanoic acid and methylamine.

Scientific Research Applications

2-chloro-N-methylpropanamide is used in various scientific research applications, including:

    Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Transformations: The compound is used in organic synthesis to introduce the this compound moiety into target molecules.

    Proteomics Research: It is utilized in the study of protein interactions and modifications.

Mechanism of Action

The mechanism of action of 2-chloro-N-methylpropanamide involves its reactivity towards nucleophiles due to the presence of the electrophilic carbon-chlorine bond. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is exploited in various chemical transformations and synthesis processes.

Comparison with Similar Compounds

    2-chloro-N,N-dimethylpropanamide: Similar structure but with two methyl groups attached to the nitrogen atom.

    2-chloropropanamide: Lacks the methyl group on the nitrogen atom.

    N-methylpropanamide: Lacks the chlorine atom on the second carbon.

Uniqueness: 2-chloro-N-methylpropanamide is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct reactivity and properties. This combination allows for specific applications in synthesis and research that are not possible with the other similar compounds.

Properties

IUPAC Name

2-chloro-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUQJMNRULPRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564856
Record name 2-Chloro-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42275-47-8
Record name 2-Chloro-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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